molecular formula C14H15N5O6S B2775343 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034384-38-6

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2775343
CAS No.: 2034384-38-6
M. Wt: 381.36
InChI Key: GKBDYMHATXPRDO-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that falls under the category of complex organic molecules. It is characterized by a pyrrolopyridine core, functionalized with a variety of reactive groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S/c1-26(24,25)19-8-7-18(14(19)23)13(22)16-5-6-17-11(20)9-3-2-4-15-10(9)12(17)21/h2-4H,5-8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDYMHATXPRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the Pyrrolopyridine Core - Starting from commercially available 3-aminopyridine, the pyrrolopyridine core is constructed via cyclization reactions involving carbonyl compounds under acidic conditions.

  • Step 2: : Functional Group Introduction

  • Step 3: : Formation of the Ethyl Linker - The 2-position is functionalized with an ethyl group via alkylation reactions using ethyl halides under basic conditions.

  • Step 4: : Imidazolidine Ring Construction - The imidazolidine ring is formed through a multi-step process involving condensation reactions with amines and carbonyl compounds.

  • Step 5: : Methylsulfonyl Group Addition - The addition of the methylsulfonyl group is typically achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods: : In industrial settings, these reactions are optimized for scale-up by adjusting parameters such as temperature, pressure, solvent systems, and reaction times to ensure high yield and purity of the final product. Continuous flow synthesis may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the dioxo-pyrrolo-pyridine core using reagents like peracids or oxygen under catalytic conditions.

  • Reduction: : Reduction reactions can be performed using hydrogenation techniques with catalysts like palladium on carbon to reduce specific functional groups selectively.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, peracids.

  • Reduction: : Hydrogen gas, palladium on carbon.

  • Substitution: : Nucleophiles like amines, thiols, and halides.

Major Products

  • Oxidation Products: : Formation of hydroxylated derivatives.

  • Reduction Products: : Reduced functional groups such as alcohols or amines.

  • Substitution Products: : Introduction of different alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions to enhance selectivity and activity.

Biology

  • Protein Interaction Studies: : Investigates interactions with biological macromolecules such as proteins and nucleic acids.

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its reactive groups.

Medicine

  • Pharmaceutical Development: : Explored as a lead compound for the development of new therapeutic agents.

  • Disease Modelling: : Used in studies to understand the mechanisms of various diseases at the molecular level.

Industry

  • Material Science: : Incorporated into polymers or coatings to impart specific properties.

  • Agriculture: : Potential use as a bioactive agent in crop protection.

Mechanism of Action

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The presence of reactive functional groups allows it to bind to active sites, thereby modulating the activity of these targets. The compound may inhibit enzyme function by mimicking the natural substrate or by forming a stable adduct with the enzyme, leading to its inactivation.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Pyrrolopyridines: : Similar compounds with variations in the functional groups can show different biological activities. For instance, compounds lacking the imidazolidine ring may have reduced binding affinity to certain targets.

  • Sulfonylimidazolidines: : These compounds share the imidazolidine core but differ in the substituents on the sulfonyl group, leading to variations in chemical reactivity and biological effects.

  • Carboxamide Derivatives: : Carboxamides with different alkyl or aryl substituents on the amide nitrogen can exhibit distinct pharmacokinetic properties and therapeutic potentials.

List of Similar Compounds

  • N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

  • N-(2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

  • N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(ethylsulfonyl)-2-oxoimidazolidine-1-carboxamide

  • N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

  • N-(2-(6-(3,5-dioxo-4,5-dihydro-3H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. The structural features make it a valuable compound in diverse research and industrial applications.

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolo[3,4-b]pyridine core and an imidazolidine moiety, which contributes to its unique biological properties. The structure can be represented as follows:

N 2 5 7 dioxo 5H pyrrolo 3 4 b pyridin 6 7H yl ethyl 3 methylsulfonyl 2 oxoimidazolidine 1 carboxamide\text{N 2 5 7 dioxo 5H pyrrolo 3 4 b pyridin 6 7H yl ethyl 3 methylsulfonyl 2 oxoimidazolidine 1 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and receptors involved in critical cellular processes, including:

  • Apoptosis modulation : By inhibiting certain pathways, the compound can induce programmed cell death in cancer cells.
  • Inflammation reduction : It may modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

The compound's interaction with enzymes often involves binding to their active sites, disrupting normal function and leading to altered cellular responses.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Case Study : A study involving multicellular spheroids demonstrated that the compound effectively reduced tumor growth by targeting metabolic pathways essential for cancer cell survival .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Preliminary data suggest that it acts as a selective inhibitor of COX-II, with IC50 values indicating potent activity compared to standard anti-inflammatory drugs like Celecoxib. The selectivity for COX-II over COX-I minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while this compound shares structural similarities with other heterocyclic compounds, it possesses distinct biological activities that set it apart.

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundPyrrolo[3,4-b]pyridine core + ImidazolidineAnticancer, Anti-inflammatory0.52 (COX-II)
CelecoxibSulfonamide derivativeAnti-inflammatory0.78 (COX-II)
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dionePyrrolo core without imidazolidineModerate anticancer activityVaries

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis of this compound likely involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps may include:

  • Coupling reactions between pyrrolo-pyridine and imidazolidine precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Solvent selection (e.g., DMF or dichloromethane) and catalysts (e.g., trifluoroacetic acid) to enhance reaction efficiency .
  • Purity monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediates and final products meet ≥95% purity thresholds .

Q. How can structural characterization be reliably performed for this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments, coupling constants, and stereochemistry. For example, distinct peaks for the methylsulfonyl group (δ ~3.0–3.5 ppm in 1^1H NMR) and pyrrolo-pyridine carbonyls (δ ~160–170 ppm in 13^13C NMR) .
  • IR spectroscopy : Key absorption bands for carbonyl groups (1720–1750 cm1^{-1}) and sulfonyl groups (1150–1350 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What stability considerations are critical during storage and experimental handling?

  • Temperature sensitivity : Store at –20°C in inert environments to prevent degradation of labile groups (e.g., sulfonyl and carbonyl moieties) .
  • Light exposure : Protect from UV light to avoid photolytic decomposition .
  • Solubility testing : Use polar aprotic solvents (e.g., DMSO) for biological assays to maintain compound integrity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthetic efficiency .
  • Docking studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock or Schrödinger Suite. For example, the pyrrolo-pyridine core may bind ATP pockets via π-π stacking .
  • SAR analysis : Compare with structurally similar compounds (e.g., kinase inhibitors with methylsulfonyl groups) to identify key pharmacophores :
Analog Modification Activity
Compound AMethylsulfonyl → TrifluoromethylReduced kinase inhibition
Compound BImidazolidine → PiperidineImproved solubility

Q. How should researchers resolve contradictions in biological assay data?

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–10 µM) to confirm IC50_{50} consistency .
  • Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
  • Batch variability checks : Compare HPLC purity and stability data across synthetic batches to eliminate compound degradation as a confounding factor .

Q. What advanced analytical techniques are recommended for elucidating degradation pathways?

  • LC-MS/MS : Identify degradation products under stress conditions (e.g., pH 2–12, oxidative environments) .
  • X-ray crystallography : Resolve 3D structural changes post-degradation .
  • Isotopic labeling : Trace metabolic byproducts in in vitro hepatic microsomal assays .

Q. How can reaction design be optimized using integrated computational-experimental workflows?

  • Machine learning : Train models on existing reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for novel derivatives .
  • High-throughput screening : Test 100+ reaction permutations in parallel using automated platforms .
  • Feedback loops : Refine computational parameters with experimental outcomes (e.g., adjusting DFT functional accuracy based on observed yields) .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps .
  • Catalyst optimization : Screen Pd-based catalysts for cross-coupling steps to achieve >80% yield .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to intended targets by measuring protein thermal stability shifts .
  • CRISPR knockouts : Use isogenic cell lines lacking the target protein to verify on-mechanism activity .

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